1,2,4-Triazine-3(2H)-thione, 5,6-bis(4-(dimethylamino)phenyl)-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Triazine-3(2H)-thione, 5,6-bis(4-(dimethylamino)phenyl)-2-methyl- is a heterocyclic compound that belongs to the class of triazines. Triazines are known for their diverse chemical properties and applications in various fields such as medicinal chemistry, agriculture, and materials science. This particular compound is characterized by the presence of two dimethylamino phenyl groups and a methyl group attached to the triazine ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazine-3(2H)-thione, 5,6-bis(4-(dimethylamino)phenyl)-2-methyl- can be achieved through a series of chemical reactions. One common method involves the condensation of aromatic 1,2-diketones with thiosemicarbazide in a mixed green solvent under microwave-promoted conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of microwave-assisted synthesis can be advantageous due to its efficiency and reduced reaction times. Additionally, the choice of solvents and reaction conditions can be optimized to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazine-3(2H)-thione, 5,6-bis(4-(dimethylamino)phenyl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1,2,4-Triazine-3(2H)-thione, 5,6-bis(4-(dimethylamino)phenyl)-2-methyl- has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential anticonvulsant activity. It may also exhibit other pharmacological properties such as anti-inflammatory and neuroprotective effects.
Materials Science: The compound can be used in the design of fluorescent sensors for detecting primary aromatic amines. Its unique electronic properties make it suitable for use in various sensing applications.
Biological Research: The compound’s ability to interact with biological molecules makes it a valuable tool for studying molecular interactions and pathways.
Mechanism of Action
The mechanism of action of 1,2,4-Triazine-3(2H)-thione, 5,6-bis(4-(dimethylamino)phenyl)-2-methyl- involves its interaction with specific molecular targets and pathways. For example, its anticonvulsant activity may be attributed to its ability to modulate neuronal sodium channels, similar to other triazine-based anticonvulsants . Additionally, its fluorescent properties are due to the presence of electron-deficient units in the triazine ring, which facilitate interactions with electron-rich molecules .
Comparison with Similar Compounds
Similar Compounds
5,6-Diphenyl-1,2,4-triazine: This compound lacks the dimethylamino groups and exhibits different chemical properties.
3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine-4′,4′′-disulfonic acid:
Uniqueness
1,2,4-Triazine-3(2H)-thione, 5,6-bis(4-(dimethylamino)phenyl)-2-methyl- is unique due to the presence of the dimethylamino phenyl groups, which enhance its electronic properties and make it suitable for specific applications such as fluorescent sensing and anticonvulsant activity. The combination of these functional groups imparts distinct chemical reactivity and biological activity compared to other triazine derivatives.
Properties
CAS No. |
68289-27-0 |
---|---|
Molecular Formula |
C20H23N5S |
Molecular Weight |
365.5 g/mol |
IUPAC Name |
5,6-bis[4-(dimethylamino)phenyl]-2-methyl-1,2,4-triazine-3-thione |
InChI |
InChI=1S/C20H23N5S/c1-23(2)16-10-6-14(7-11-16)18-19(22-25(5)20(26)21-18)15-8-12-17(13-9-15)24(3)4/h6-13H,1-5H3 |
InChI Key |
UJRPPTWJVRSRQJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=S)N=C(C(=N1)C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.